molecular formula C17H27NO5 B4040451 [4-(3-isopropylphenoxy)butyl]dimethylamine oxalate

[4-(3-isopropylphenoxy)butyl]dimethylamine oxalate

Cat. No.: B4040451
M. Wt: 325.4 g/mol
InChI Key: SLBYYFNWXARVPC-UHFFFAOYSA-N
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Description

[4-(3-isopropylphenoxy)butyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C17H27NO5 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.18892296 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity Research in this area often focuses on the synthesis and properties of compounds with potential applications in drug development, material science, and as intermediates in organic synthesis. For instance, studies have detailed the synthesis and properties of complex organic molecules, demonstrating the utility of certain chemical structures in facilitating reactions or producing desired effects in biological systems or material properties (Clarke et al., 1983).

Biological Applications Investigations into the antiproliferative effects of certain compounds on cancer cell lines suggest a potential avenue for the application of complex organic molecules in medical research, particularly in the development of anticancer agents. For example, dinuclear gold(III) complexes have been studied for their cytotoxic properties and interactions with DNA and proteins, offering insights into how similar compounds might be used in targeted cancer therapies (Casini et al., 2006).

Material Science and Catalysis Research into the synthesis and structural characterization of metal complexes, such as trans-dimethylammonium bis(oxalato)diaquaruthenate(III) tetrahydrate, has implications for the development of materials with specific electronic, magnetic, or catalytic properties. These studies often focus on the interactions between organic and inorganic components to design materials with desired functionalities (Murphy et al., 2000).

Environmental Science Some research addresses the environmental persistence and degradation of chemical compounds, which is relevant for understanding the environmental impact of chemical use in agriculture, industry, and pharmaceuticals. Studies on the metabolism and dynamics of degrading microbial communities in soil highlight the complexity of environmental interactions and the potential for bioremediation strategies (Bending et al., 2001).

Properties

IUPAC Name

N,N-dimethyl-4-(3-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.C2H2O4/c1-13(2)14-8-7-9-15(12-14)17-11-6-5-10-16(3)4;3-1(4)2(5)6/h7-9,12-13H,5-6,10-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBYYFNWXARVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.